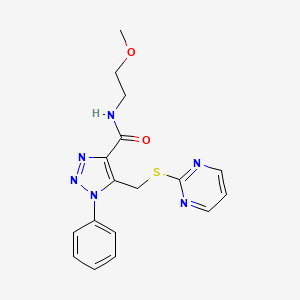

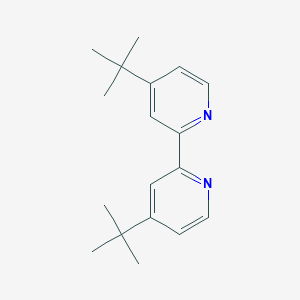

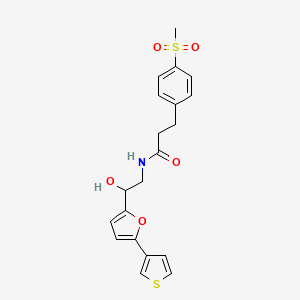

![molecular formula C10H18ClNO2S B2627694 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride CAS No. 1590697-82-7](/img/structure/B2627694.png)

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride, also known as Gabapentin Hydrochloride, is a medication that has been employed in various fields. It has a molecular formula of C10H18ClNO2S and a molecular weight of 251.77 .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including NMR, HPLC, LC-MS, and UPLC .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Selective Construction of Polycyclic Spirooxindoles The chemical compound 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is involved in the synthesis of diverse polycyclic spirooxindoles. A study demonstrated that the three-component reaction of alkyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetates with isatins and cyclic 1,3-diketones in ethanol, in the presence of acetic acid, yields spiro[indeno[1,2-b]phenothiazine-6,3'-indolines] or spiro[cyclopenta[b]phenothiazine-4,3'-indolines] with high diastereoselectivity. Additionally, a similar reaction with 4-hydroxychromen-2-one leads to the formation of unexpected polycyclic spiro[benzo[b]chromeno[3',4':5,6]pyrano[2,3-e][1,4]thiazine-7,3'-indolines] (Quan-Shun Sun et al., 2020).

Biological Activity

Biologically Active Derivatives Synthesis The compound is a precursor in the synthesis of novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. This process starts with ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate and proceeds through several steps to produce compounds with preliminary antibacterial and DPPH radical scavenging activities (M. Zia-ur-Rehman et al., 2009).

Synthetic Methodologies

Microwave Synthesis of Chiral Derivatives Chiral N-Benzyl-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-ones, with potential synthetic and pharmacological interest, are synthesized via Smiles rearrangement under conventional and microwave irradiation conditions. This process utilizes inexpensive (S)-2-chloropropionic acid and has shown good inhibition against Gram-positive bacteria and fungi in antibiotic tests (Li-juan Meng et al., 2013).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride is the enzyme Acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through acetylcholine. By preventing the breakdown of acetylcholine, the compound enhances cholinergic transmission .

Pharmacokinetics

In vitro studies suggest that the compound may have good blood-brain barrier permeability, which is crucial for its bioavailability in the central nervous system .

Result of Action

The molecular effect of this compound is the inhibition of AChE, leading to an increase in acetylcholine levels . At the cellular level, this results in enhanced signal transmission at cholinergic synapses .

Propiedades

IUPAC Name |

2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2S.ClH/c12-10(13)7-11-5-6-14-9-4-2-1-3-8(9)11;/h8-9H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDGIDANNOADEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)N(CCS2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

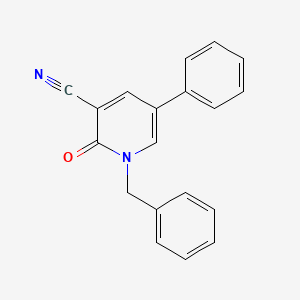

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2627614.png)

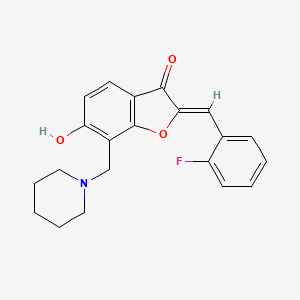

![3,3-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butanamide](/img/structure/B2627624.png)

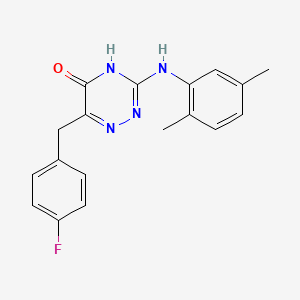

![N-(1-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)-4-ethylbenzamide](/img/structure/B2627629.png)